Pomalidomide-CO-PEG4-propargyl is a compound that integrates pomalidomide, a recognized immunomodulatory agent, with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily utilized in the development of targeted protein degraders, specifically within the framework of proteolysis-targeting chimeras (PROTACs). The inclusion of the PEG linker enhances the compound's solubility and bioavailability, while the propargyl group serves as a reactive site for further chemical modifications. Pomalidomide itself has been extensively studied for its therapeutic potential in treating multiple myeloma and other malignancies by modulating immune responses and promoting apoptosis in cancer cells .
Pomalidomide-CO-PEG4-propargyl is classified as a small molecule drug conjugate. It is derived from pomalidomide, which belongs to the thalidomide family of compounds known for their immunomodulatory properties. The compound's unique structure allows it to function as a building block for synthesizing more complex molecules aimed at targeted protein degradation, making it significant in both medicinal chemistry and drug development .
The synthesis of pomalidomide-CO-PEG4-propargyl typically involves several key steps:
Pomalidomide-CO-PEG4-propargyl can undergo various chemical reactions:
These reactions allow for the generation of various derivatives that can be tailored for specific biological applications .
Pomalidomide-CO-PEG4-propargyl operates by recruiting the E3 ligase cereblon to target proteins for ubiquitination and subsequent degradation. This mechanism is pivotal in the development of PROTACs, which aim to selectively degrade disease-causing proteins rather than merely inhibiting them. The PEG4 linker enhances solubility and bioavailability, while the propargyl group allows for further modifications to optimize interactions with target proteins .
The compound has a shelf life of approximately 12 months when stored correctly .
Pomalidomide-CO-PEG4-propargyl has diverse applications across various fields:
The compound's ability to modulate protein levels selectively positions it as a valuable tool in contemporary biomedical research and therapeutic innovation .
Heterobifunctional protein degraders, notably PROTACs (Proteolysis-Targeting Chimeras), incorporate three critical structural elements: an E3 ubiquitin ligase ligand, a target protein-binding warhead, and a connecting linker. Pomalidomide-CO-PEG4-propargyl exemplifies this design philosophy, integrating pomalidomide (E3 ligase recruiter), a PEG4-based linker, and a propargyl terminus (conjugation handle). This configuration enables targeted protein degradation by facilitating ternary complex formation between the E3 ligase and the protein of interest (POI), leading to POI ubiquitination and proteasomal destruction [4] [7].
Pomalidomide serves as the foundational CRBN-recruiting element in this conjugate. As a third-generation immunomodulatory drug (IMiD), it exhibits enhanced binding affinity for cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction is mechanistically distinct from simple target inhibition; pomalidomide binding induces a conformational change in CRBN, creating a neomorphic surface capable of recruiting specific substrate proteins like Ikaros and Aiolos for ubiquitination and degradation. Within PROTAC design, this property is exploited to hijack the ubiquitin-proteasome system. The phthalimide ring of pomalidomide is essential for CRBN binding, while the glutarimide moiety engages key residues (His353, Trp386, Trp380) within the CRBN thalidomide-binding domain, ensuring high-affinity, selective recruitment crucial for efficient PROTAC function [2] [4] [7].
Table 1: Key Characteristics of Pomalidomide-CO-PEG4-propargyl
| Property | Value / Description | Source/Reference |
|---|---|---|
| CAS Number | 2244702-88-1 | Tenova Pharmaceuticals [1] |
| Molecular Formula | C₂₅H₂₉N₃O₉ | Tenova Pharmaceuticals [1] |
| Molecular Weight | 515.519 g/mol | Tenova Pharmaceuticals [1] |
| E3 Ligase Ligand | Pomalidomide (Cereblon/CRBN) | BroadPharm, BPS Bioscience [2] [3] |
| Linker | PEG4 (Tetraethylene glycol) | BroadPharm, MedChemExpress [6] [8] |
| Terminal Functional Group | Propargyl (-CH₂C≡CH) | Tenova Pharmaceuticals, R&D Systems [1] [5] |
| Primary Application | PROTAC Degrader Building Block | Tenova Pharmaceuticals, Sigma-Aldrich [1] [4] |
| Purity | ≥95% (HPLC) | Tenova Pharmaceuticals [1] |
The tetraethylene glycol (PEG4) linker bridges the pomalidomide moiety and the propargyl group. Its primary functions are multifaceted:
Table 2: Comparison of Common Pomalidomide-PEGn Conjugates for PROTAC Development
| Conjugate Name | CAS Number | Terminal Group | Molecular Weight (Da) | Key Features/Advantages |
|---|---|---|---|---|
| Pomalidomide-CO-PEG4-propargyl | 2244702-88-1 | Propargyl | 515.52 | Click chemistry handle, widely used, good solubility |
| Pomalidomide-PEG4-COOH | 901824 (Sigma) | Carboxylic Acid | 521.52 | Amine reactive, common for amide coupling |
| Pomalidomide-PEG4-azide | 2271036-47-4 | Azide | 518.52 | Click chemistry handle (complementary to propargyl) |
| Pomalidomide-PEG4-NH₂·HCl | 2357105-92-9 | Amine (HCl salt) | 484.93 (Free base: 448.5) | Amine reactive (after deprotection), charged group |
| Pomalidomide-PEG4-C-COOH | 2097938-44-6 | Carboxylic Acid | 507.49 | Spacer between linker end and functional group (CH₂COOH) |
| Pomalidomide-PEG4-Ph-NH₂ | 1818885-63-0 | Aniline | 540.57 | Aromatic ring for potential π-stacking interactions |
The propargyl group (-CH₂C≡CH) serves as the critical chemical handle enabling efficient and modular assembly of the full PROTAC molecule. Its primary function is to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry":
The synergy between these components—pomalidomide for E3 ligase recruitment, the PEG4 linker for optimal spatial positioning and physicochemical properties, and the propargyl group for versatile bioconjugation—makes Pomalidomide-CO-PEG4-propargyl a fundamental and versatile building block in the rational design and synthesis of next-generation targeted protein degraders [1] [4] [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: